6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Kinase inhibitor programs often face supply bottlenecks for regiochemically precise quinazolinone intermediates. This Boc-protected building block solves that. Key advantages: 94% deprotection yield to free amine for parallel amide/sulfonamide coupling; enables synthesis of both pan-Raf inhibitor AZ-628 (IC50 29-105 nM) and B-RafV600E-selective inhibitors (>250-fold selectivity); multi-gram scalability demonstrated via patent procedure.

Molecular Formula C21H24N4O3
Molecular Weight 380.448
CAS No. 878745-39-2
Cat. No. B2429346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline
CAS878745-39-2
Molecular FormulaC21H24N4O3
Molecular Weight380.448
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C
InChIInChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27)
InChIKeyVQNLQGIXUAAUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline (CAS 878745-39-2): Procurement-Grade Intermediate for Kinase Inhibitor Synthesis


6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline (CAS 878745-39-2) is a synthetic intermediate belonging to the 3-methylquinazolin-4(3H)-one class. It features a tert-butoxycarbonyl (Boc)-protected aniline moiety, strategically positioned at the C6 position of the quinazolinone core, making it a direct precursor to potent B-Raf kinase inhibitors such as AZ-628 [1]. Its molecular formula is C21H24N4O3 (MW 380.44 g/mol) . The compound is designed for late-stage diversification; the Boc group enables efficient, high-yielding deprotection (94% yield) to the free amine (CAS 878745-42-7), which is the key synthon for amide or sulfonamide coupling to generate selective kinase inhibitors [2].

Why 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline Cannot Be Substituted by Analogous Intermediates


In-class quinazolinone intermediates cannot be freely interchanged due to the strict regiochemical and protecting group requirements for downstream kinase inhibitor synthesis. The C6-aniline substitution pattern, combined with the 2-methyl modification on the phenyl ring, is essential for the type-II kinase binding mode observed in co-crystal structures (e.g., PDB 4G9R for AZ-628) [1]. Replacing the Boc group with other protecting groups (e.g., Fmoc, Cbz) or altering the substitution pattern leads to divergent deprotection kinetics, different coupling efficiencies, and ultimately distinct pharmacological outcomes, as demonstrated by the conversion of multi-kinase inhibitor AZ-628 to a selective B-Raf inhibitor by replacing an aryl amide with an aryl sulfonamide at this exact position [2].

Quantitative Differentiation Evidence for 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline vs. Closest Analogs


Synthetic Efficiency: Boc Deprotection Yield vs. Alternative Protecting Groups

The Boc-protected intermediate (CAS 878745-39-2) undergoes quantitative deprotection with 10% TFA in DCM at room temperature within 1 hour, providing the free amine (CAS 878745-42-7) in 94% yield [1]. In contrast, analogous intermediates protected with 9-fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups typically require either prolonged reaction times or stronger acidic conditions, resulting in significantly lower yields (typically 70–85%) and increased byproduct formation due to competing quinazolinone ring-opening side reactions [2]. This high, reproducible yield directly translates to a 10–24% increase in the overall synthetic efficiency of the multi-step route to advanced kinase inhibitors like AZ-628.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Downstream Kinase Inhibitor Potency: From Boc-Intermediate to Pan-Raf Inhibitor AZ-628

Deprotection of CAS 878745-39-2 yields the free amine that serves as the direct precursor to the pan-Raf inhibitor AZ-628 (CAS 878739-06-1). AZ-628 exhibits IC50 values of 29 nM against c-Raf1, 34 nM against B-RafV600E, and 105 nM against wild-type B-Raf in in vitro kinase assays . Importantly, when the aryl amide moiety introduced via this intermediate is replaced with an aryl sulfonamide, the resulting compound (exemplified by compound 16 in Wenglowsky et al.) shows >250-fold selectivity for B-RafV600E over a panel of 150 other kinases [1]. This demonstrates that the architectural integrity provided by the Boc-intermediate is critical for accessing both broad-spectrum and highly selective kinase inhibitors, a flexibility not available with pre-formed core structures.

Kinase Inhibitor B-Raf Oncology

Structural Confirmation: Orthogonal Spectroscopic Characterization for Identity Assurance

The Boc-intermediate (CAS 878745-39-2) is fully characterized by 1H NMR, 13C NMR, and ESMS, providing unequivocal identity confirmation. Key diagnostic signals include the singlet at δ 1.64 (s, 3H) and δ 1.51 (s, 9H) for the Boc methyl and tert-butyl protons, respectively, and the quinazolinone N-methyl singlet at δ 3.63 (s, 3H) [1]. This level of characterization is not uniformly available for all commercial analogs; for example, the deprotected amine (CAS 878745-42-7) is typically supplied with only HPLC purity data and limited spectroscopic documentation . The availability of full spectroscopic characterization reduces the time and cost required for in-house identity verification, ensuring that the purchased intermediate meets the specifications required for GMP-adjacent or academic medicinal chemistry projects.

Quality Control Analytical Chemistry Compound Characterization

Optimal Deployment Scenarios for 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline in Research and Development


Late-Stage Diversification for Selective B-RafV600E Inhibitor Libraries

This Boc-protected intermediate is ideally suited for generating focused libraries of type-II B-Raf kinase inhibitors through parallel amide or sulfonamide coupling. The quantitative Boc deprotection (94% yield) provides the free amine in high purity, which can be directly coupled with diverse carboxylic acids or sulfonyl chlorides. As demonstrated by Wenglowsky et al., this strategy enables the discovery of highly selective B-RafV600E inhibitors with >250-fold selectivity over other kinases, a result directly tied to the integrity of the quinazolinone scaffold provided by this intermediate [1].

Scalable Synthesis of the Pan-Raf Inhibitor AZ-628 for in vivo Pharmacology

For research groups requiring multi-gram quantities of AZ-628 for in vivo efficacy studies, this Boc-intermediate is the most cost-effective precursor. The high-yielding deprotection and subsequent amide coupling steps are operationally simple and scalable, as evidenced by the patent procedure describing the conversion of 3.0 g of the Boc-intermediate to 2.078 g of the free amine in a single step [2]. The resulting AZ-628 (IC50 = 29–105 nM against Raf kinases) is a validated tool compound for studying RAS-RAF-MEK-ERK signaling in melanoma and colorectal cancer models .

Kinase Selectivity Profiling via Switchable Amide/Sulfonamide Chemistry

A unique advantage of this intermediate is its ability to access both broad-spectrum and highly selective kinase inhibitors simply by changing the coupling partner. The same free amine derived from this intermediate can be converted to the pan-Raf inhibitor AZ-628 (amide coupling) or to a B-Raf-selective inhibitor (sulfonamide coupling), as reported in the structural biology literature [1]. This switchable chemistry makes this intermediate a strategic asset for kinase selectivity profiling and target deconvolution studies.

Quote Request

Request a Quote for 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.